molecular formula C14H11NO4 B6292762 3-Amino-5-(4-carboxyphenyl)benzoic acid CAS No. 129192-19-4

3-Amino-5-(4-carboxyphenyl)benzoic acid

Cat. No.: B6292762
CAS No.: 129192-19-4
M. Wt: 257.24 g/mol
InChI Key: GSGCVRDFHWTJJX-UHFFFAOYSA-N
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Description

3-Amino-5-(4-carboxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position and a carboxyphenyl group at the 5-position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-carboxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by reduction and subsequent functional group transformations. For instance, starting from 3-nitrobenzoic acid, the nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions. The carboxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using appropriate acylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on cost-effectiveness, yield, and purity. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carboxyphenyl group can be reduced to an alcohol or aldehyde under suitable conditions.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols or amines.

Major Products:

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Amino alcohols or aldehydes.

    Substitution: Azo compounds or substituted anilines.

Scientific Research Applications

3-Amino-5-(4-carboxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyphenyl groups can form hydrogen bonds and electrostatic interactions with target proteins, potentially inhibiting or modulating their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    4-Amino-3-carboxybenzoic acid: Similar structure but with different positioning of functional groups.

    3,5-Diaminobenzoic acid: Contains two amino groups instead of one amino and one carboxyphenyl group.

    4,4’-Diaminobiphenyl-3,3’-dicarboxylic acid: A biphenyl derivative with amino and carboxy groups.

Uniqueness: 3-Amino-5-(4-carboxyphenyl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a carboxyphenyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-5-(4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCVRDFHWTJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562246
Record name 5-Amino[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129192-19-4
Record name 5-Amino[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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